4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Catalog No.
S573801
CAS No.
54714-11-3
M.F
C17H10O5S
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dio...

CAS Number

54714-11-3

Product Name

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

IUPAC Name

5,5-dioxo-4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one

Molecular Formula

C17H10O5S

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C17H10O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h1-10H

InChI Key

UEOYFCIGZWQXTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=C(S2(=O)=O)C4=CC=CC=C4)OC(=O)O3

Synonyms

4,6-diphenylthieno(3,4-d)(1,3)dioxol-2-one-5,5-dioxide

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(S2(=O)=O)C4=CC=CC=C4)OC(=O)O3

The exact mass of the compound 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide (CAS: 54714-11-3), commonly known as Steglich's cyclic carbonate or DP-TDO, is a highly specialized activating agent used in peptide synthesis and advanced organic transformations [1]. Operating as a precursor to highly reactive 4-acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides (TDO esters), this compound is supplied as a moisture-sensitive crystalline powder requiring refrigerated storage (2–8 °C) [2]. Unlike conventional carbodiimides, DP-TDO provides a distinct activation mechanism that facilitates both standard nucleophilic acyl substitutions and electrophilic C-acylation, making it a premium choice for complex synthetic workflows, polymer functionalization, and processes requiring strictly chromatography-free byproduct removal[1].

Generic substitution with standard coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU frequently fails in scale-up or specialized acylation scenarios due to byproduct intractability and limited electrophilicity [1]. DCC generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that often necessitates resource-intensive chromatographic purification, reducing overall process yield and throughput [1]. Furthermore, standard activated esters (such as NHS esters) generated by conventional reagents are strictly limited to reacting with heteroatom nucleophiles (amines and alcohols) and fail completely in C-C bond formation [2]. DP-TDO circumvents these limitations by generating TDO esters that are potent enough to undergo Friedel-Crafts acylation, while its activation byproduct (HOTDO) is entirely base-soluble, allowing for rapid, completely aqueous removal and subsequent recycling [2].

Chromatography-Free Byproduct Extraction and Recyclability

In synthetic workflows, the removal of coupling byproducts is a major bottleneck. DP-TDO activation generates the byproduct HOTDO, which can be quantitatively extracted using a saturated sodium bicarbonate wash and subsequently recycled [1]. In contrast, DCC coupling produces DCU, which is insoluble in both aqueous and most organic phases, typically requiring filtration and chromatography that can reduce isolated yields by 10-15% [1].

Evidence DimensionByproduct aqueous solubility and recovery method
Target Compound Data100% extractable via mild aqueous base (NaHCO3) and recyclable
Comparator Or BaselineDCC (Dicyclohexylcarbodiimide): Insoluble DCU byproduct requiring filtration/chromatography
Quantified DifferenceElimination of chromatographic purification step for byproduct removal
ConditionsStandard amide/ester coupling workup conditions

Allows process chemists to scale up peptide and ester syntheses without the solvent and time costs associated with chromatographic byproduct removal.

Enabling Friedel-Crafts C-Acylation via Activated Esters

While standard activated esters are limited to N- and O-acylation, TDO esters generated from DP-TDO are sufficiently electrophilic to act as acylating agents in Friedel-Crafts reactions [1]. When reacted with activated aromatic compounds (e.g., veratrole) or olefins in the presence of AlCl3, DP-TDO-derived esters afford aromatic and unsaturated ketones in high yields (68-73%) [1]. Standard NHS esters or HOBt esters yield 0% under identical C-acylation conditions due to insufficient leaving group ability [2].

Evidence DimensionYield of Friedel-Crafts acylation products
Target Compound Data68-73% yield of aromatic/unsaturated ketones
Comparator Or BaselineNHS esters: 0% yield (inactive for C-acylation)
Quantified Difference>68% absolute increase in C-acylation yield
ConditionsAlCl3 catalyst, activated aromatic/olefin substrates, standard Friedel-Crafts conditions

Enables buyers to utilize a single, stable carboxyl-activating agent for both traditional peptide coupling and advanced C-C bond forming reactions.

Non-Degradative Functionalization of Aliphatic Polyesters

The functionalization of biodegradable polymers like poly-3-hydroxybutyrate (PHB) requires mild activation to prevent chain scission. DP-TDO successfully mediates the coupling of fluorescent amines (e.g., dansylcadaverine) to the carboxyl termini of PHB without causing degradation of the polymer backbone [1]. Baseline methods using thionyl chloride or oxalyl chloride to form acid chlorides typically result in significant reduction of polymer molecular weight due to acid-catalyzed backbone cleavage[1].

Evidence DimensionPolymer backbone integrity during end-group activation
Target Compound DataIntact PHB backbone post-functionalization
Comparator Or BaselineThionyl chloride (SOCl2): Significant reduction in molecular weight (chain cleavage)
Quantified DifferencePreservation of mechanical/structural properties of the polymer
ConditionsMild coupling of dansylcadaverine to PHB-diol carboxyl groups

Crucial for materials scientists and biomedical engineers who need to label or modify biodegradable polymers without destroying their structural integrity.

Large-Scale Peptide Synthesis Requiring Green Workups

Because the HOTDO byproduct of DP-TDO activation is highly soluble in mild aqueous base (NaHCO3), this compound is ideal for scale-up peptide synthesis where avoiding chromatographic purification is a primary process goal. It directly replaces DCC in workflows where DCU precipitation causes reactor fouling or product contamination[1].

Synthesis of Complex Ketones via Friedel-Crafts Acylation

DP-TDO is uniquely suited for generating TDO esters that serve as potent acylating agents for C-C bond formation. It is the reagent of choice when synthesizing aromatic or unsaturated ketones from carboxylic acids and olefins/activated aromatics, avoiding the need to generate harsh, unstable acid chlorides [2].

End-Group Modification of Biodegradable Polyesters

For the development of labeled biomaterials or modified copolyester-urethanes, DP-TDO provides the mild activation necessary to couple amines or fluorophores to poly-3-hydroxybutyrate (PHB) without inducing acid-catalyzed backbone degradation, preserving the polymer's mechanical properties for injection molding or biomedical use [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54714-11-3

Wikipedia

4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione

Dates

Last modified: 08-15-2023

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